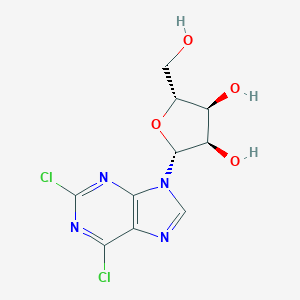

2,6-Dichloropurin-ribosid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar tetrahydrofuran derivatives often involves complex reactions that might include nucleophilic additions or cyclization processes. For instance, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives showcases the intricate strategies employed in synthesizing such molecules (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives, including the title compound, is characterized by the presence of a tetrahydrofuran ring, a critical feature that influences their chemical behavior. For example, studies on the crystal structure of related compounds have highlighted the conformational preferences and how substituents influence the overall molecular geometry (Mazumder et al., 2001).

Chemical Reactions and Properties

Tetrahydrofuran derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the electrophilic addition or nucleophilic substitution reactions can significantly alter the compound's functional groups, affecting its reactivity and applications (Iqbal et al., 1991).

Physical Properties Analysis

The physical properties of tetrahydrofuran derivatives, including solubility, melting point, and boiling point, are crucial for their practical applications. These properties are significantly influenced by the molecule's structural characteristics, such as the presence of hydroxymethyl groups and the tetrahydrofuran ring (Jin et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, define the compound's role in further chemical transformations and its stability under different conditions. The presence of dichloro-purinyl and hydroxymethyl groups in the molecule provides unique sites for chemical modifications, influencing the compound's utility in various chemical syntheses (Bevan et al., 2007).

Wissenschaftliche Forschungsanwendungen

Enzymatische Synthese

Die Verbindung wird bei der enzymatischen Synthese von dihalogenierten Nukleosid-Analoga verwendet . Der Prozess beinhaltet thermostabile Nukleosidphosphorylasen in Transglykosylierungsreaktionen unter Verwendung von Uridin oder Thymidin als Zuckerdonoren .

Antiproliferative Aktivität

Die dihalogenierten Nukleosid-Analoga, einschließlich 2,6-Dichloropurin-ribosid, wurden auf ihre antiproliferative Aktivität in Leukämiezelllinien untersucht . Die Hemmung von HL-60-Zellen mit dihalogenierten Nukleosid-Analoga war deutlich geringer als mit monohalogeniertem Cladribin .

Baustein in der Synthese

2,6-Dichloropurin-9-β-D-ribosid ist ein Baustein . Es wurde bei der Synthese von Photoaffinitäts-Sonden für Nukleotid-Bindungsstellen in Proteinen verwendet .

Kinetik- und Substrat-Spezifitätsstudie

6-Chloropurin-ribosid, eine verwandte Verbindung, wird verwendet, um die Kinetik und Substratspezifität der Adenosindesaminase zu untersuchen .

Synthese von Nukleosid-Derivaten

6-Chloropurin-ribosid wird benzoyliert, um die Synthese von Nukleosid-Derivaten wie 9-(2,3-Didesoxy-2-Fluor-β-D-threo-pentofuranosyl)adenin zu erleichtern .

Purin-Substrat-Analogon

Nach der Phosphorylierung zu NMP, NDP oder NTP wird es als Purin-Substrat-Analogon in Studien mit Enzymen wie Inosinmonophosphat-Dehydrogenase (IMPDH); Bakteriophagen T4 RNA-Ligase (EC 6.5.1.3) und Pankreasfibronuklease A verwendet .

Wirkmechanismus

Target of Action

2,6-Dichloropurine riboside is a useful reagent that can be used to design AB680 as an effective and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway, which is involved in various physiological and pathological processes.

Mode of Action

It is known to interact with its target, cd73, and inhibit its activity . This inhibition could lead to changes in the purinergic signaling pathway, affecting the levels of certain nucleotides in the body.

Biochemical Pathways

The compound is involved in the purine salvage pathway, a crucial biochemical pathway in the body. This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . By inhibiting CD73, 2,6-Dichloropurine riboside could potentially affect this pathway and its downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability .

Action Environment

The action, efficacy, and stability of 2,6-Dichloropurine riboside could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXWZGVMHDPCRS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-dichloropurine riboside in nucleoside chemistry?

A1: 2,6-Dichloropurine riboside serves as a versatile synthetic intermediate in nucleoside chemistry. Its importance lies in the reactivity of the two chlorine atoms, which can be selectively substituted to introduce various functionalities. For instance, research has demonstrated its use in synthesizing (15)N double-labeled guanosine. [] This involves reacting 2,6-dichloropurine riboside with specific reagents in a sequential one-pot C-O and C-N cross-coupling reaction using a palladium catalyst. [] This highlights the potential of 2,6-dichloropurine riboside in creating modified nucleosides for various applications, including biological studies and drug development.

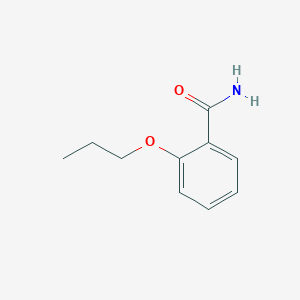

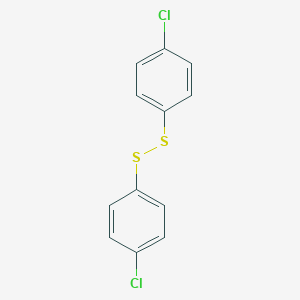

Q2: Can you elaborate on the synthesis of 2-hydrazinoadenosine and the role of 2,6-dichloropurine riboside in this process?

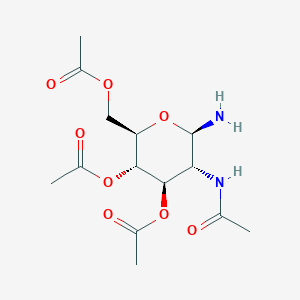

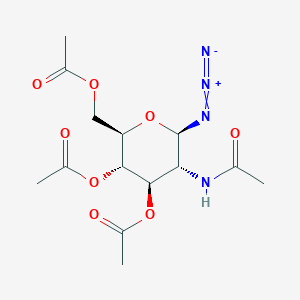

A2: 2-Hydrazinoadenosine is a modified nucleoside with interesting pharmacological properties, particularly as a potent and selective coronary vasodilator. [] A key precursor in its synthesis is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. A novel method for preparing this precursor involves reacting 2',3',5'-tri-O-acetyl-6-chloroguanosine with tert-butyl nitrite and CuCl in a chloroform solution saturated with chlorine gas. [] This reaction efficiently introduces the second chlorine atom at the 2-position of the purine ring, forming the desired 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. This compound can then be further modified to ultimately yield 2-hydrazinoadenosine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

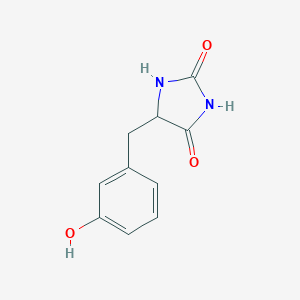

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

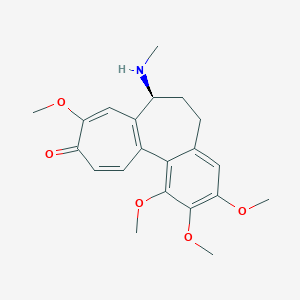

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)